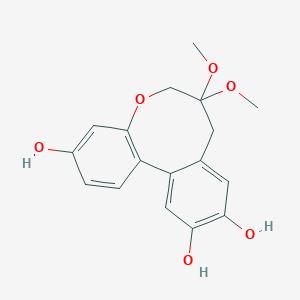

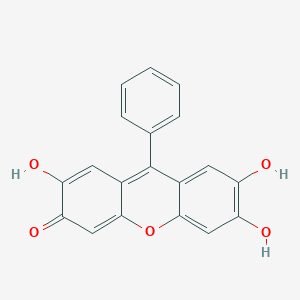

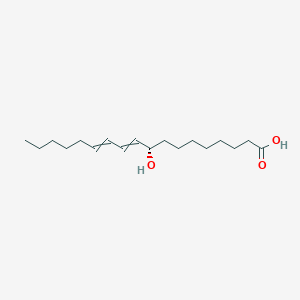

(9S)-9-hydroxyoctadeca-10,12-dienoic acid

Descripción general

Descripción

“(9S)-9-hydroxyoctadeca-10,12-dienoic acid” is a type of hydroxy fatty acid. Hydroxy fatty acids are oxygenated derivatives of fatty acids and can be produced by the oxidation of fatty acids12. They are involved in various biological processes and have been found to have anti-tumor properties3.

Synthesis Analysis

The synthesis of hydroxy fatty acids like “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” often involves the oxidation of fatty acids. For instance, 9S-HOD, a similar compound, is one of the natural products of linoleic acid oxygenation by 15-lipoxygenase (15-LOX)3. However, the specific synthesis process for “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” is not detailed in the search results.Molecular Structure Analysis

The molecular structure of “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” is not explicitly mentioned in the search results. However, it’s known that the structure of organic compounds, including their absolute configuration, is extremely critical to their activity4.Chemical Reactions Analysis

The specific chemical reactions involving “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” are not detailed in the search results. However, it’s known that when acid or base is added to a solution, its effect is practically balanced, and the pH of the solution remains constant56.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” are not detailed in the search results. However, physical properties of matter include density, color, hardness, melting and boiling points, and electrical conductivity78.Aplicaciones Científicas De Investigación

Bitter Taste Contribution in Food Products

(9S)-9-Hydroxyoctadeca-10,12-dienoic acid, along with its isomers, has been studied for its contribution to the bitter taste in food products, particularly in pea-protein isolates. Advanced chromatography methods have been utilized to quantify these compounds and assess their impact on bitterness (Gläser et al., 2021).

Role in Lipid Peroxidation

This compound has also been investigated for its stability under various oxidation conditions. In contrast to its hydroperoxide form, it proved to be stable in several oxidation experiments, making it a valuable marker for lipid peroxidation studies (Spiteller & Spiteller, 1997).

Impact on Human Platelet Function

Research on 13-hydroxyoctadeca-9,11-dienoic acid, a related compound, shows it can affect human platelet function, inhibiting thromboxane synthesis and stimulating 12-HETE production. This highlights the potential biological activities of hydroxyoctadecadienoic acids in human health (Setty et al., 1987).

Stereochemistry in Fungal Lipids

Steric analysis of hydroxyoctadecadienoic acids, including 8-hydroxy- and 10-hydroxyoctadecadienoic acids, has been conducted to understand their formation in fungi. This research provides insights into the stereochemical aspects of these compounds in biological systems (Garscha & Oliw, 2007).

Inhibition of Nuclear Export in Medicinal Plants

The compound has been identified as an unprecedented NES non-antagonistic inhibitor for nuclear export of Rev in Sida cordifolia, a South American medicinal plant. This discovery underlines its potential therapeutic applications (Tamura et al., 2010).

Safety And Hazards

The specific safety and hazards associated with “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” are not detailed in the search results. However, it’s known that acids and bases are chemicals that are dangerous to human tissue. They may cause chemical burns, respiratory distress, and fire hazards9.

Direcciones Futuras

The future directions for research on “(9S)-9-hydroxyoctadeca-10,12-dienoic acid” are not explicitly mentioned in the search results. However, it’s known that lignin valorization, which involves the disassembly of lignin into aromatic monomers, is of great interest because it enables the formation of highly functionalized, valuable compounds10.

Propiedades

IUPAC Name |

(9S)-9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

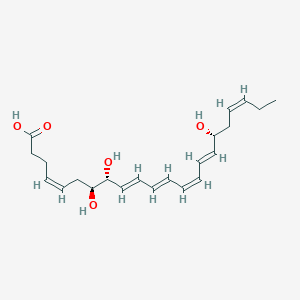

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC=CC=C[C@H](CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9S)-9-hydroxyoctadeca-10,12-dienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.